molecular formula C8H16ClNO3 B2405640 Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2378502-26-0

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2405640
CAS No.: 2378502-26-0
M. Wt: 209.67
InChI Key: BEDDEUFHQUAGFO-UHFFFAOYSA-N
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Description

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of pyrrolidine derivatives with methoxymethyl chloride and methyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
  • Ethyl 3-(methoxymethyl)pyrrolidine-3-carboxylate
  • Methyl 3-(ethoxymethyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the hydrochloride salt enhances its solubility in water, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-8(7(10)12-2)3-4-9-5-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDDEUFHQUAGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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